1,3-Bis(dichlorofluoromethyl)benzene
Description
1,3-Bis(dichlorofluoromethyl)benzene (hypothetical structure) is a halogenated aromatic compound featuring two dichlorofluoromethyl (-CCl₂F) groups at the 1 and 3 positions of a benzene ring. The electron-withdrawing nature of the -CCl₂F substituents likely imparts unique reactivity, stability, and physicochemical properties, distinguishing it from related compounds.
Properties
IUPAC Name |
1,3-bis[dichloro(fluoro)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDOSWDSMFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichlorofluoromethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of benzene with dichlorofluoromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with dichlorofluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorofluoromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
1,3-Bis(dichlorofluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its dichlorofluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)benzene
- Molecular Formula : C₈H₄F₆
- Molecular Weight : 210.11 g/mol
- Key Properties :
- Contrast with Target Compound :
- The -CF₃ groups are more electronegative than -CCl₂F, leading to higher chemical inertness and lower reactivity in nucleophilic environments.
1,3-Dichloro-2-(trifluoromethyl)benzene
- Molecular Formula : C₇H₃Cl₂F₃
- Molecular Weight : 215.00 g/mol
- Key Properties :
- Contrast :
- The absence of dichlorofluoromethyl groups limits its utility in applications requiring bulky, moderately electron-withdrawing substituents.
1,3-Bis(chloromethyl)benzene
- Molecular Formula : C₈H₈Cl₂
- Molecular Weight : 175.06 g/mol
- Key Properties :
- Contrast :
- The -CH₂Cl groups are less electronegative than -CCl₂F, making them more reactive toward nucleophilic substitution.
1-Dichloromethyl-3-fluorobenzene
- Molecular Formula : C₇H₅Cl₂F
- Molecular Weight : 179.02 g/mol
- Key Properties: Structural isomerism (dichloromethyl and fluoro groups) allows for regioselective reactions. Potential use in agrochemicals .
- Contrast :
- Single -CCl₂F group limits steric and electronic effects compared to the target compound.
Research Findings and Data
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (K) | Melting Point (K) | Key Substituents |
|---|---|---|---|---|
| 1,3-Bis(dichlorofluoromethyl)benzene | 279.92 (hypothetical) | N/A | N/A | -CCl₂F (1,3 positions) |
| 1,3-Bis(trifluoromethyl)benzene | 210.11 | N/A | N/A | -CF₃ (1,3 positions) |
| 1,3-Bis(chloromethyl)benzene | 175.06 | 525.7 | 305–307 | -CH₂Cl (1,3 positions) |
| 1-Dichloromethyl-3-fluorobenzene | 179.02 | N/A | N/A | -CCl₂F (1), -F (3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
